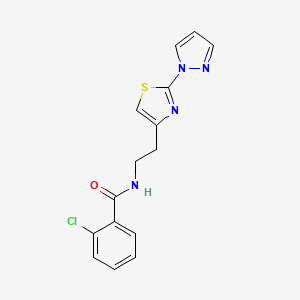

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chlorobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4OS/c16-13-5-2-1-4-12(13)14(21)17-8-6-11-10-22-15(19-11)20-9-3-7-18-20/h1-5,7,9-10H,6,8H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCDKHOYZWQKQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: Starting from hydrazine and a 1,3-dicarbonyl compound, the pyrazole ring is formed through cyclization.

Thiazole Ring Formation: The pyrazole intermediate is then reacted with a thioamide and an α-haloketone to form the thiazole ring.

Linking the Rings: The thiazole-pyrazole intermediate is then linked to the 2-chlorobenzamide moiety through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the benzamide moiety can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like palladium on carbon with hydrogen gas.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Azides or thiols.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities.

Biological Studies: It can be used to study the interaction of thiazole and pyrazole rings with biological targets.

Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chlorobenzamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The thiazole and pyrazole rings may facilitate binding to these targets, potentially inhibiting or activating specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives reported in recent patents and pharmacological studies. Below is a detailed analysis of its similarities and distinctions:

Structural Analogues from Patent Literature

Example 51 (EP Application 2024) :

(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide

- Key Differences :

- Core Structure : Example 51 employs a pyrrolidine-carboxamide scaffold, whereas the target compound lacks a cyclic amide backbone.

- Substituents : The patent compound features a 4-methylthiazol-5-yl group, contrasting with the pyrazole-substituted thiazole in the target molecule.

- Linker : A benzyl linker in Example 51 vs. an ethyl chain in the target compound, impacting flexibility and spatial orientation.

Example 52 (EP Application 2024): (2S,4R)-4-hydroxy-1-((2S,3S)-3-hydroxy-2-(4-methylpentanamido)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

- Key Differences :

- Functional Groups : Example 52 includes additional hydroxyl and 4-methylpentanamido groups, enhancing hydrophilicity and hydrogen-bonding capacity compared to the chloroaromatic system in the target compound.

Physicochemical and Electronic Properties

Hypothetical comparisons based on computational modeling (e.g., Multiwfn software ) highlight:

| Property | Target Compound | Example 51 | Example 52 |

|---|---|---|---|

| Molecular Weight | ~375 g/mol (estimated) | ~630 g/mol | ~665 g/mol |

| logP | ~3.2 (moderate lipophilicity) | ~2.8 (lower due to hydroxyl) | ~2.5 (higher polarity) |

| Hydrogen Bond Donors | 1 (amide NH) | 3 (amide NH, hydroxyl) | 4 (amide NH, two hydroxyls) |

| Electrostatic Potential | Strong negative charge on pyrazole N | Delocalized charge on thiazole | Polar regions near hydroxyls |

- In contrast, the methylthiazole in patent examples exhibits less pronounced electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.